molecular formula C35H56BrN3 B3026495 10-Octadecylacridine orange bromide CAS No. 75168-16-0

10-Octadecylacridine orange bromide

Cat. No.: B3026495
CAS No.: 75168-16-0
M. Wt: 598.7 g/mol
InChI Key: ZMGWUNXBPDTDHY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Octadecylacridine orange bromide typically involves the alkylation of acridine orange with octadecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

10-Octadecylacridine orange bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine derivatives .

Scientific Research Applications

10-Octadecylacridine orange bromide is widely used in scientific research due to its fluorescent properties. Some key applications include:

Mechanism of Action

The mechanism of action of 10-Octadecylacridine orange bromide involves its interaction with cellular components, leading to fluorescence. The compound binds to specific molecular targets, such as nucleic acids and proteins, and emits fluorescence upon excitation with light of a specific wavelength. This property is exploited in various imaging and diagnostic applications to visualize and analyze biological samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes. This property makes it particularly useful for studying membrane dynamics and interactions in biological systems .

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-10-octadecylacridin-10-ium-3,6-diamine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-38-34-28-32(36(2)3)24-22-30(34)27-31-23-25-33(37(4)5)29-35(31)38;/h22-25,27-29H,6-21,26H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGWUNXBPDTDHY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75168-16-0
Record name 75168-16-0
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